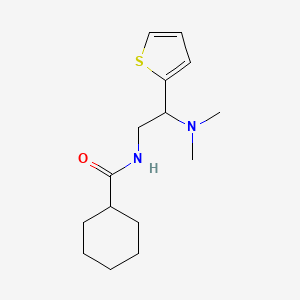
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide, also known as DMAT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAT is a potent inhibitor of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. The inhibition of protein kinases by DMAT has been shown to have a significant impact on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide involves the inhibition of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its downstream targets. The inhibition of protein kinases by N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been shown to have a significant impact on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide depend on the specific protein kinase that is inhibited. N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been shown to inhibit the activity of several protein kinases, including JAK and c-Met, which are involved in the regulation of immune responses and cancer cell growth, respectively. The inhibition of these kinases by N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been shown to have a significant impact on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is its potent inhibition of protein kinases, which makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is its lack of specificity, as it inhibits the activity of several protein kinases. This can make it difficult to determine the specific role of a particular kinase in a given cellular process.
Orientations Futures
There are several future directions for research on N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide. One area of research is the development of more specific inhibitors of protein kinases, which would allow for a more precise study of the role of specific kinases in various cellular processes. Another area of research is the development of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide derivatives with improved pharmacokinetic properties, which would increase their potential therapeutic applications. Additionally, the role of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide in the regulation of immune responses and cancer cell growth is an area of active research, with the potential for the development of novel therapeutic strategies.
Méthodes De Synthèse
The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is the preparation of 2-(dimethylamino)ethylthiophene, which is done by reacting 2-bromoethyl dimethylamine with thiophene. The resulting product is then reacted with cyclohexanone in the presence of a base to form N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been shown to inhibit the activity of several protein kinases, including the Janus kinase (JAK) family of kinases, which are involved in the regulation of immune responses. N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has also been shown to inhibit the activity of c-Met, a receptor tyrosine kinase that is overexpressed in several types of cancer.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-17(2)13(14-9-6-10-19-14)11-16-15(18)12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGROKIHOBHPSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCCCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)
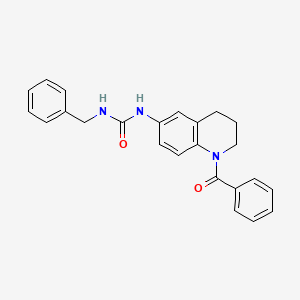
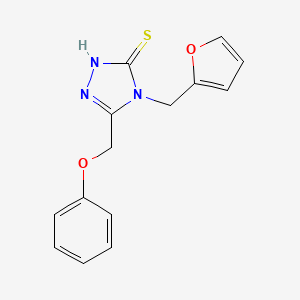
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)
![2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2690314.png)
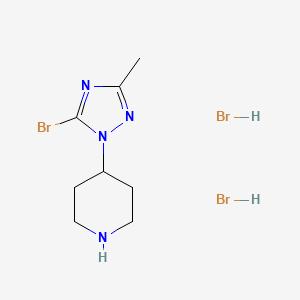
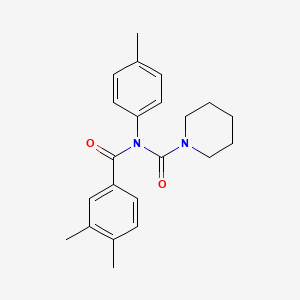

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)

![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2690325.png)